1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride
Description
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is a fluorinated phenylpropanamine derivative characterized by a propan-1-amine backbone substituted with a 4-(2,2-difluoroethoxy)phenyl group. Its molecular weight is approximately 255–265 g/mol, with a purity of ≥95% in commercial standards (CymitQuimica) . The compound is listed under discontinued research chemicals but remains relevant for structural and activity comparisons with analogous fluorinated amines .
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13;/h3-6,10-11H,2,7,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCMQHIJILERMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenylpropan-1-amine.
Fluorination: The hydroxyl group is substituted with a 2,2-difluoroethoxy group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is a chemical compound with potential applications across various scientific and industrial fields. Characterized by a fluorinated organic structure, it combines a difluoroethoxy group, a phenyl ring, and a propan-1-amine hydrochloride moiety.
Chemical Properties
- IUPAC Name : 1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine;hydrochloride
- Molecular Formula :
- Molecular Weight : 251.70
- Canonical SMILES : CCC(C1=CC=C(C=C1)OCC(F)F)N.Cl
- InChI : InChI=1S/C11H15F2NO.ClH/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13;/h3-6,10-11H,2,7,14H2,1H3;1H
- InChI Key : OYCMQHIJILERMU-UHFFFAOYSA-N
Scientific Research Applications
This compound is primarily used as a building block in synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals. The presence of fluorine atoms in the molecule can enhance binding affinity and selectivity for specific biological targets, leading to desired biological effects.
Potential research areas:
- Building Block in Chemistry It serves as a precursor in synthesizing complex fluorinated compounds, useful in materials science.
- Biological Studies The compound is also beneficial in biological studies to research its interactions with enzymes and receptors.
- Medical Research This compound is being explored for its potential as a precursor in developing new drugs with improved pharmacokinetic properties.
Fluorinated Compounds
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: The compound modulates the activity of these targets, leading to changes in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Fluorine Position and Electronic Effects
Halogen vs. Alkyl Substituents
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS 1200-27-7): A methyl branch on the propanamine chain increases steric hindrance, which may limit rotational freedom and receptor accessibility compared to the linear chain in the target compound .
- 3-[4-(2-Methylpropyl)phenyl]propan-1-amine Hydrochloride : Bulky alkyl substituents (e.g., 2-methylpropyl) enhance lipophilicity but reduce solubility in aqueous media compared to fluorinated ethoxy groups .
Amine Chain Modifications
Chain Length and Branching
- (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1310923-28-4): A shorter ethanamine chain (vs.
- 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride : Geminal difluoro substitution on the ethanamine chain introduces conformational rigidity, contrasting with the flexible propanamine chain of the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | LogP* | Solubility (Water) |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₄ClF₂NO | ~255–265 | 4-(2,2-difluoroethoxy) | ~2.8 | Low |
| (R)-1-(4-Trifluoromethoxyphenyl)propan-1-amine HCl | C₁₀H₁₃ClF₃NO | 255.66 | 4-(trifluoromethoxy) | ~3.1 | Very Low |
| (R)-1-(3,5-Difluorophenyl)propan-1-amine HCl | C₉H₁₀ClF₂N | 221.63 | 3,5-difluoro | ~2.5 | Moderate |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₃ClFN | 201.67 | 4-fluoro, 2-methyl | ~2.0 | High |
*LogP values estimated based on substituent contributions.
Pharmacological Implications
- Receptor Selectivity : The difluoroethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs (e.g., 2C-D, 2C-P), as fluorination slows oxidative degradation by cytochrome P450 enzymes .
- Biased Agonism : Structural analogs like Cinacalcet impurities (e.g., Cinacalcet Related Compound C, CAS 1428118-39-1) demonstrate that trifluoromethyl or naphthyl substituents bias signaling toward calcium-sensing receptors, whereas difluoroethoxy groups may favor adrenergic receptor interactions .
Biological Activity
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure features a difluoroethoxy group attached to a phenyl ring, which is linked to a propanamine moiety. This compound has garnered attention for its biological activity and potential therapeutic applications.
- Molecular Formula: C11H16ClF2NO
- Molecular Weight: 251.70 g/mol
- CAS Number: 1431963-43-7
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluoroethoxy group enhances its binding affinity, potentially influencing pharmacological effects.
The compound's mechanism of action involves:
- Enzyme Interaction: It may inhibit or activate specific enzymes, leading to alterations in metabolic pathways.
- Receptor Modulation: The compound can bind to certain receptors, affecting signal transduction processes within cells.
Research Findings
Recent studies have explored the compound's pharmacological properties, including:
- Antitumor Activity: Preliminary investigations suggest that this compound exhibits antitumor effects in various cancer models. For instance, it has shown efficacy in xenograft models of ovarian adenocarcinoma .
Data Table: Summary of Biological Activities
Case Studies
- Ovarian Cancer Model:
-
Metabolic Pathway Analysis:
- Investigations into the compound's interaction with metabolic enzymes have indicated potential inhibitory effects on pathways critical for cancer cell survival. Further studies are required to elucidate the specific enzymes involved and the clinical implications of these interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor. Key steps include:
- Intermediate Preparation : React 4-(2,2-difluoroethoxy)benzaldehyde with nitroethane under basic conditions to form the nitroalkene intermediate.
- Reduction : Use catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in methanol to reduce the nitro group to the amine.
- Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.
- Optimization : Adjust solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C), and stoichiometry (1.2–2.0 eq HCl) to maximize yield (>75%) and purity (>98%) .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic proton environments (δ 6.8–7.4 ppm), difluoroethoxy group (δ 4.5–4.8 ppm), and propylamine chain (δ 1.2–3.1 ppm).
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS to confirm molecular ion peaks ([M+H]⁺ expected at ~262.1 m/z).
- Elemental Analysis : Validate Cl⁻ content (theoretical ~13.5%) via combustion analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers.
- Waste Disposal : Segregate halogenated organic waste and coordinate with certified disposal services to comply with EPA/DOT regulations .
Advanced Research Questions
Q. How can researchers investigate the compound’s biased agonism or antagonism at target receptors (e.g., serotonin or adrenergic receptors)?
- Methodological Answer :
- In Vitro Assays :
- cAMP Accumulation : Use HEK293 cells transfected with target GPCRs; measure cAMP via ELISA or BRET.
- β-Arrestin Recruitment : Apply Tango™ or PathHunter® assays to quantify ligand-induced β-arrestin signaling.
- Data Normalization : Compare Emax and EC50 values against reference agonists (e.g., serotonin for 5-HT receptors) to assess functional selectivity .
Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess ligand-receptor conformational dynamics.
- Free Energy Perturbation (FEP) : Calculate ΔΔG binding energies for mutated receptor residues to identify key interactions.
- Experimental Cross-Validation : Perform radioligand displacement assays (³H-labeled antagonists) to refine computational models .
Q. How should longitudinal ecotoxicological studies be designed to evaluate environmental persistence and bioaccumulation?
- Methodological Answer :
- Test Systems : Use OECD 307 guidelines for soil degradation studies (aerobic, 20°C, 60% WHC) and OECD 305 for aquatic bioaccumulation in zebrafish.
- Analytical Monitoring : Quantify parent compound and metabolites via LC-MS/MS at intervals (0, 7, 30, 90 days).
- Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning into water, soil, and biota .
Q. What integrated methodologies validate metabolic stability across in vitro and in vivo models?
- Methodological Answer :
- In Vitro : Incubate with liver microsomes (human/rat) and NADPH; monitor depletion via LC-MS (t½ > 30 min suggests stability).
- In Vivo : Administer IV/PO doses to Sprague-Dawley rats; collect plasma at 0, 15, 30, 60, 120 min for PK analysis (AUC, Cmax).
- Correlation : Use allometric scaling (e.g., Dedrick plots) to extrapolate human clearance rates .
Q. How can QSAR models incorporate electronic effects of the difluoroethoxy substituent on pharmacological activity?
- Methodological Answer :
- Descriptor Calculation : Compute Hammett σ constants (σₚ = +0.34 for -OCF₂H) and electrostatic potential maps (DFT/B3LYP).
- Model Training : Use partial least squares (PLS) regression on a library of analogs (e.g., methoxy, ethoxy, halogenated derivatives).
- Validation : Apply leave-one-out cross-validation (Q² > 0.6) to ensure predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
